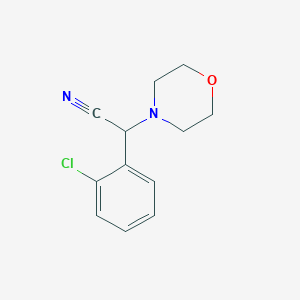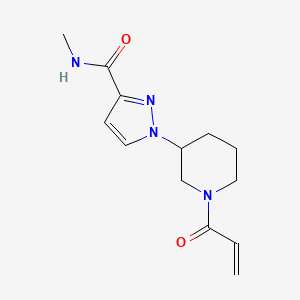
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a member of the pyrazole class of compounds and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in cells. It has been shown to interact with a number of different proteins, including ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline. It has also been shown to inhibit the production of inflammatory cytokines and to regulate the growth and differentiation of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide in scientific research is its ability to modulate a wide range of signaling pathways. This makes it a versatile tool for studying various aspects of cell biology and physiology. However, one limitation of using N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide. One potential area of study is the development of more specific and potent analogs of N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide that can be used to probe the function of specific signaling pathways. Another potential area of study is the use of N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide as a therapeutic agent for the treatment of various diseases, including neurological disorders and cancer. Overall, N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide is a promising compound that has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-(1-prop-2-enoylpiperidin-3-yl)hydrazine with methyl isocyanate. The resulting product can then be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
N-methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-12(18)16-7-4-5-10(9-16)17-8-6-11(15-17)13(19)14-2/h3,6,8,10H,1,4-5,7,9H2,2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXXUCXBBXGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
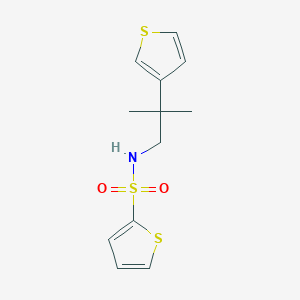
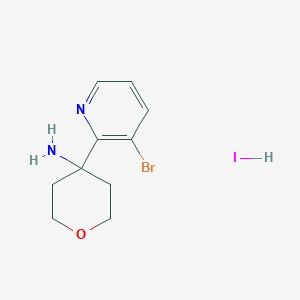
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
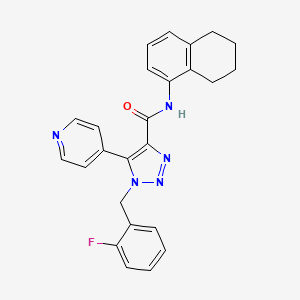
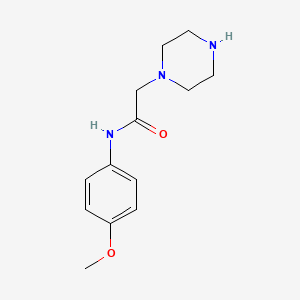
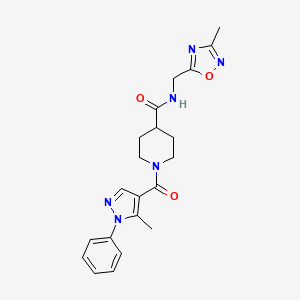


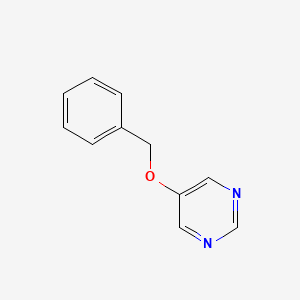
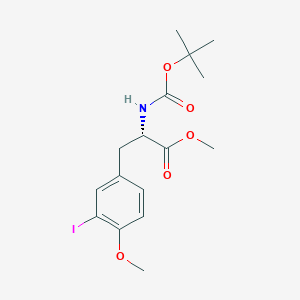
![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)
